MC-Gly-Gly-Phe-Gly-PAB-PNP
Description
MC-Gly-Gly-Phe-Gly-PAB-PNP is a peptide-based linker used in the synthesis of antibody-drug conjugates (ADCs) targeting the human epidermal growth factor receptor (EGFR). Its structure comprises a tetrapeptide sequence (Gly-Gly-Phe-Gly) connected to a para-aminobenzyl alcohol (PAB) group and a p-nitrophenyl carbonate (PNP) leaving group. The PNP moiety facilitates covalent conjugation to antibodies, while the peptide sequence enables controlled drug release via enzymatic cleavage (e.g., by cathepsins in lysosomes) .
Properties
Molecular Formula |
C39H41N7O12 |
|---|---|
Molecular Weight |
799.8 g/mol |
IUPAC Name |
[4-[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H41N7O12/c47-32(9-5-2-6-20-45-36(51)18-19-37(45)52)40-22-33(48)41-23-35(50)44-31(21-26-7-3-1-4-8-26)38(53)42-24-34(49)43-28-12-10-27(11-13-28)25-57-39(54)58-30-16-14-29(15-17-30)46(55)56/h1,3-4,7-8,10-19,31H,2,5-6,9,20-25H2,(H,40,47)(H,41,48)(H,42,53)(H,43,49)(H,44,50)/t31-/m0/s1 |
InChI Key |
VZINFKOLHKBKRS-HKBQPEDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-PAB-PNP involves multiple steps, starting with the preparation of the peptide sequence (Gly-Gly-Phe-Gly) and the subsequent attachment of the PAB (para-aminobenzyloxycarbonyl) and PNP (p-nitrophenyl) groups. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency. The compound is produced under strict quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as the presence of certain enzymes or changes in pH.
Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker
Common Reagents and Conditions
Cleavage Reactions: Enzymes like proteases are commonly used to cleave the linker at the Gly-Gly-Phe-Gly sequence.
Substitution Reactions: Organic solvents and catalysts are used to facilitate the substitution of the PNP group
Major Products Formed
The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are crucial for the targeted delivery of the therapeutic agent to specific cells .
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-PAB-PNP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavage reactions.
Biology: Employed in the development of targeted therapies for diseases such as cancer.
Medicine: Integral in the creation of ADCs for targeted cancer treatment.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Mechanism of Action
MC-Gly-Gly-Phe-Gly-PAB-PNP functions as a cleavable linker in ADCs. The mechanism involves the cleavage of the linker by specific enzymes or changes in pH, releasing the drug at the target site. The molecular targets include cancer cells expressing specific antigens, and the pathways involved are those related to the internalization and degradation of the ADC, leading to the release of the active drug .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₉H₄₁N₇O₁₂
- Molecular Weight : 799.78 g/mol
- CAS Number : 2632342-16-4
- Storage : Stable at room temperature in continental U.S.; specific storage conditions vary by supplier .
This linker is integral to ADCs, which combine monoclonal antibodies with cytotoxic payloads for targeted cancer therapy. Its design balances stability in circulation and efficient payload release in target tissues .
Structural and Functional Comparisons
Detailed Analysis
Fmoc-Gly₃-Val-Cit-PAB-PNP
- Structural Differences : Incorporates a citrulline residue and Fmoc protecting group. Citrulline enhances susceptibility to cathepsin B, a lysosomal protease, enabling precise payload release .
- Functional Impact : The Fmoc group requires deprotection before conjugation, adding a synthesis step compared to this compound. This may reduce scalability but improves linker stability during storage .
MC-Gly-Gly-Phe-Gly-PAB-MMAE
- Payload Integration: Conjugated to MMAE, a tubulin inhibitor.
- Cleavage Specificity : Shares the same Gly-Gly-Phe-Gly sequence as this compound, suggesting similar enzymatic cleavage mechanisms. However, payload release kinetics may differ due to steric effects from MMAE .
Boc-PEG₄-Val-Ala-PAB-PNP
- PEG Spacer : The PEG₄ moiety enhances hydrophilicity, improving ADC solubility and reducing aggregation. This contrasts with this compound, which lacks PEG and may require formulation optimization for stability .
- Peptide Sequence : Val-Ala is a well-characterized cathepsin B substrate, offering faster cleavage than Gly-Gly-Phe-Gly in certain tumor microenvironments .
MC-Gly-Gly-Phe
- Simplified Structure: The absence of PAB-PNP limits its utility to non-ADC applications (e.g., small-molecule prodrugs). Drug release relies on pH or glutathione-mediated cleavage, which is less target-specific than enzymatic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
